2-bromo-4-(methoxymethyl)thiophene
Description
2-Bromo-4-(methoxymethyl)thiophene is a brominated thiophene derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 4-position and a bromine atom at the 2-position of the aromatic thiophene ring. This compound is structurally significant due to the electron-donating methoxymethyl group and the electron-withdrawing bromine atom, which modulate its electronic properties and reactivity. Thiophene derivatives are widely utilized in pharmaceuticals, organic electronics, and materials science due to their stability and tunable properties .
Properties
CAS No. |
2763758-52-5 |
|---|---|
Molecular Formula |
C6H7BrOS |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
-
Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
-
Temperature : 0–5°C to minimize polybromination
-
Stoichiometry : 1.1 equivalents of Br₂ to ensure complete monobromination
-
Reaction Time : 2–4 hours
After quenching with aqueous sodium thiosulfate, the product is extracted, dried, and purified via vacuum distillation or column chromatography. Typical yields range from 70–75% , with selectivity for the 2-position exceeding 90% .
Challenges
-
Safety Risks : Br₂ is highly corrosive and toxic.
-
Byproducts : Minor amounts of 3-bromo-4-(methoxymethyl)thiophene may form due to steric effects.
Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂) Bromination
Adapted from a patent for 2-bromothiophene synthesis, this method replaces Br₂ with HBr and H₂O₂, offering improved safety and selectivity.
Reaction Mechanism
H₂O₂ oxidizes HBr to Br₂ in situ, which then brominates the thiophene ring. The methoxymethyl group enhances regioselectivity by stabilizing the ortho-directed transition state.
Optimized Protocol
-
Solvent : Dichloroethane (DCE)
-
Temperature : 40°C
-
Reagents :
-
4-(methoxymethyl)thiophene (1 equiv)
-
48% HBr (2 equiv)
-
30% H₂O₂ (1.2 equiv)
-
-
Reaction Time : 1–2 hours
The reaction mixture is stirred until gas chromatography (GC) analysis confirms >95% conversion. The organic layer is separated, washed, and distilled to isolate the product. Yields reach 85–89% , with purity >99%.
Advantages
-
Safety : Avoids handling Br₂ directly.
-
Scalability : Suitable for continuous flow reactors in industrial settings.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS is a milder brominating agent, often used in radical or electrophilic substitutions. For 4-(methoxymethyl)thiophene, NBS requires a Lewis acid catalyst (e.g., FeCl₃) to enhance electrophilicity.
Procedure
-
Solvent : CCl₄ or acetonitrile
-
Catalyst : FeCl₃ (5 mol%)
-
Temperature : Reflux (80°C)
-
Reaction Time : 6–8 hours
Purification by silica gel chromatography yields 65–70% product. Selectivity for the 2-position is ~85% , with competing para-bromination observed due to the methoxymethyl group’s dual directing effects.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors are employed to optimize heat and mass transfer, reducing reaction times and byproducts.
Key Parameters for Flow Chemistry
-
Residence Time : 10–15 minutes
-
Temperature : 50°C
-
Pressure : 2–3 bar
-
Solvent : Toluene or DCE
Automated systems achieve >90% yield with <1% impurities, making this method ideal for bulk production.
Comparative Analysis of Methods
| Method | Brominating Agent | Solvent | Temperature | Yield | Selectivity | Safety |
|---|---|---|---|---|---|---|
| Direct Bromination | Br₂ | DCM/CCl₄ | 0–5°C | 70–75% | 90% | Low |
| HBr/H₂O₂ | HBr + H₂O₂ | DCE | 40°C | 85–89% | >95% | High |
| NBS | NBS + FeCl₃ | CCl₄/MeCN | 80°C | 65–70% | 85% | Moderate |
| Industrial Flow | Br₂ or HBr/H₂O₂ | Toluene/DCE | 50°C | >90% | >98% | High |
Scientific Research Applications
2-Bromo-4-(methoxymethyl)thiophene is utilized in various fields of scientific research:
Organic Synthesis: As a building block for the synthesis of more complex thiophene derivatives used in pharmaceuticals and agrochemicals.
Material Science: In the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: As an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Polymer Chemistry: In the preparation of conjugated polymers for use in electronic devices.
Mechanism of Action
The mechanism by which 2-bromo-4-(methoxymethyl)thiophene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Effects : The methoxymethyl group enhances solubility in polar solvents compared to chloromethyl or aryl substituents. Bromine at the 2-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
- Synthesis : Direct β-arylation (e.g., for 2-bromo-4-(p-tolyl)thiophene) and nucleophilic substitution (e.g., for chloromethyl derivatives) are common strategies. Methoxymethyl groups may require protective-group chemistry due to their reactivity .
Physicochemical Properties
Key Differences :
- The methoxymethyl group increases polarity, enhancing solubility in polar solvents compared to chloromethyl or aryl analogues.
- Solid-state derivatives (e.g., 2-bromo-4-(p-tolyl)thiophene) are typically crystalline, facilitating characterization via XRD .
Q & A
Basic: What are the optimized synthetic routes for 2-bromo-4-(methoxymethyl)thiophene, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis of this compound can be optimized using:
- Direct β-Arylation : React 2-bromothiophene with iodinated aryl partners under palladium catalysis at room temperature. This method avoids high temperatures, reducing side reactions and improving regioselectivity .
- Bromination Strategies : Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst. Control stoichiometry (1.5 equiv of NBS) to prevent over-bromination .
- Purification : Use automated column chromatography with hexane or ethyl acetate gradients to isolate the product with >95% purity .
Advanced: How does the bromine substituent influence the electronic properties and reactivity of the thiophene ring in cross-coupling reactions?
Methodological Answer:
The bromine atom at the 2-position:
- Activates the Ring : Enhances electrophilicity at the 5-position via inductive effects, facilitating Suzuki or Heck couplings. Kinetic studies show a 2.5× faster reaction rate compared to non-brominated analogs .
- Steric Effects : The methoxymethyl group at the 4-position introduces steric hindrance, requiring bulky ligands (e.g., P(t-Bu)₃) to stabilize palladium intermediates .
- Hammett Analysis : σₚ values (-0.23) indicate electron-withdrawing effects, validated by DFT calculations showing reduced electron density at the reactive site .
Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., doublets for thiophene protons at δ 6.8–7.2 ppm). Compare with computed chemical shifts (DFT/B3LYP/6-311G**) to confirm regiochemistry .
- Mass Spectrometry : Look for molecular ion peaks at m/z 234 [M]⁺ and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : Identify C-Br stretching at ~560 cm⁻¹ and C-O-C (methoxymethyl) at 1100–1250 cm⁻¹ .
Advanced: What computational methods are suitable for modeling the electronic structure of brominated thiophenes, and how do they compare with experimental data?
Methodological Answer:
- DFT (B3LYP/6-311G )**: Accurately predicts bond lengths (e.g., C-S: 1.714 Å vs. experimental 1.711 Å) and dipole moments (2.1 D vs. 2.0 D experimentally) .
- MP2 for Thermodynamics : Calculates entropy (S° = 280 J/mol·K) and heat capacity (Cₚ° = 120 J/mol·K) within 5% error of experimental values .
- Kinetic Monte Carlo (KMC) : Simulates polymerization kinetics, showing temperature-dependent nucleation rates (e.g., 2× faster growth at 303 K vs. 263 K) .
Basic: How can the methoxymethyl group in this compound be exploited in further functionalization reactions?
Methodological Answer:
- Oxidation : Convert the methoxymethyl group to a carbonyl using RuO₄ in acetone/water (80% yield) .
- Nucleophilic Substitution : React with Grignard reagents (e.g., MeMgBr) to replace the bromine atom while retaining the methoxymethyl group .
- Deprotection : Use BCl₃ in CH₂Cl₂ to cleave the methoxy group, enabling hydroxylation or further alkylation .
Advanced: What are the challenges in achieving regioselective functionalization of brominated thiophenes, and how can competing pathways be minimized?
Methodological Answer:
- Competing Pathways : Bromine at the 2-position directs electrophiles to the 5-position, but steric hindrance from the methoxymethyl group can lead to 3-substitution byproducts. Mitigate this by using low-temperature (-20°C) conditions .
- Catalyst Design : Ni(0) catalysts with N-heterocyclic carbene (NHC) ligands improve selectivity for C5 arylation (>90% regioselectivity) .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, reducing side reactions by 40% compared to THF .
Basic: What are the key considerations when designing thiophene-based monomers for conductive polymer synthesis?
Methodological Answer:
- Reactivity Ratios : Use the Mayo-Lewis equation to determine copolymer composition. For 3-hexylthiophene comonomers, a reactivity ratio (r₁) of 0.8 ensures uniform chain growth .
- Oxidative Polymerization : Optimize FeCl₃ concentration (0.1 M in CHCl₃) to achieve conductivity >100 S/cm .
- Thermal Stability : DSC analysis shows decomposition temperatures >250°C, suitable for optoelectronic device fabrication .
Advanced: How does the substitution pattern on thiophene rings affect their biological activity, as evidenced by molecular docking studies?
Methodological Answer:
- Docking Scores : Bromine at the 2-position improves binding to GABAₐ receptors (ΔG = -9.6 kcal/mol vs. -8.2 kcal/mol for unchlorinated analogs) .
- Substituent Position : Methoxymethyl at the 4-position enhances hydrophobic interactions with protein pockets (e.g., COX-2 inhibition IC₅₀ = 12 μM vs. 45 μM for unsubstituted thiophenes) .
- SAR Analysis : Quantitative structure-activity relationship (QSAR) models show a parabolic relationship between logP (optimal 2.5) and antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
